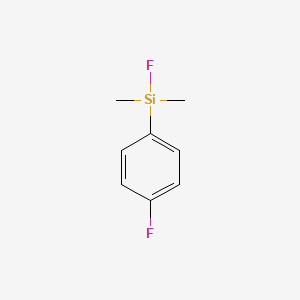
Fluoro(4-fluorophenyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro(4-fluorophenyl)dimethylsilane is an organosilicon compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to a dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fluoro(4-fluorophenyl)dimethylsilane typically involves the reaction of 4-fluorophenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The general reaction scheme is as follows:
4−Fluorophenylmagnesium bromide+Dimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and the molar ratios of the reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Fluoro(4-fluorophenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The silane group can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form different organosilicon derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include substituted phenylsilane derivatives, silanols, and siloxanes, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Fluoro(4-fluorophenyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: The compound is explored for its potential use in the development of bioactive molecules and as a probe in biological studies.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty polymers, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism by which Fluoro(4-fluorophenyl)dimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
(4-Fluorophenyl)dimethylsilane: Lacks the additional fluorine atom on the phenyl ring.
(4-Chlorophenyl)dimethylsilane: Contains a chlorine atom instead of a fluorine atom.
(4-Bromophenyl)dimethylsilane: Contains a bromine atom instead of a fluorine atom.
Uniqueness: Fluoro(4-fluorophenyl)dimethylsilane is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in chemical synthesis and research.
Eigenschaften
CAS-Nummer |
61228-28-2 |
|---|---|
Molekularformel |
C8H10F2Si |
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
fluoro-(4-fluorophenyl)-dimethylsilane |
InChI |
InChI=1S/C8H10F2Si/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
VTRNTOVZQYRFAS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


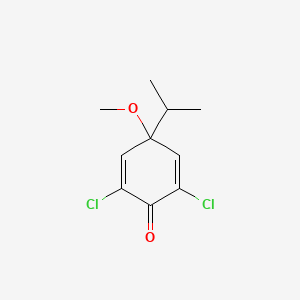

![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)
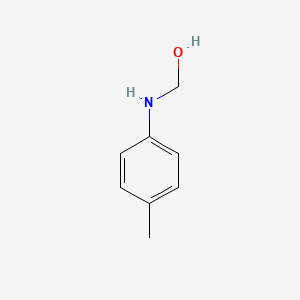
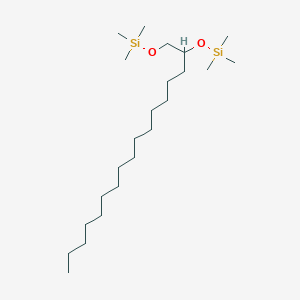

![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)
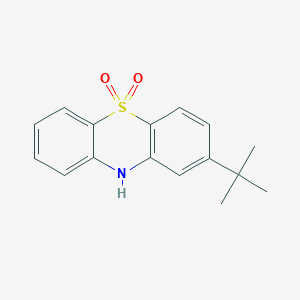
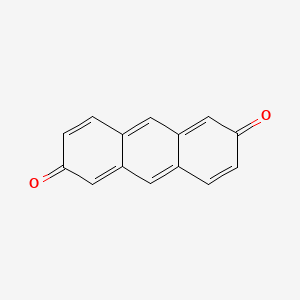
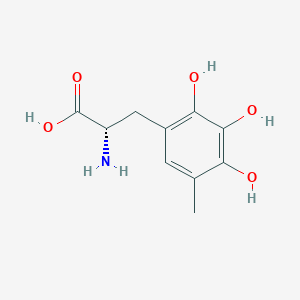
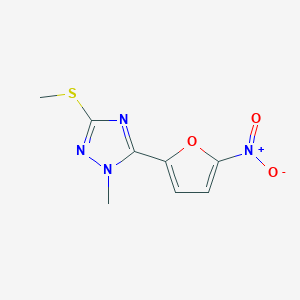
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
